Selaginellin F

Description

Properties

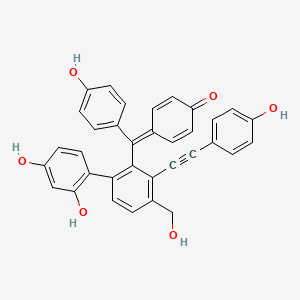

Molecular Formula |

C34H24O6 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

4-[[6-(2,4-dihydroxyphenyl)-3-(hydroxymethyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C34H24O6/c35-20-24-8-17-31(30-18-15-28(39)19-32(30)40)34(29(24)16-3-21-1-9-25(36)10-2-21)33(22-4-11-26(37)12-5-22)23-6-13-27(38)14-7-23/h1-2,4-15,17-19,35-37,39-40H,20H2 |

InChI Key |

MTFKAPLXLHFEPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=C(C=C(C=C5)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Occurrence in Selaginella Species

Selaginellin F is predominantly isolated from Selaginella tamariscina, a resurrection plant valued in traditional Chinese medicine for its antioxidant and anti-inflammatory properties. The compound accumulates in specialized leaf structures as part of the plant's defense mechanism against oxidative stress and microbial pathogens. Recent phytochemical surveys have identified trace quantities (0.02–0.15% dry weight) in S. pulvinata and S. doederleinii, though S. tamariscina remains the primary commercial source.

Natural Extraction Methodologies

Conventional Solvent Extraction

The baseline extraction protocol employs 70% ethanol (v/v) at room temperature, achieving 60–75% recovery of this compound through three sequential 24-hour macerations. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent polarity | ε = 24–30 (EtOH/H₂O) | Maximizes polyphenol solubility |

| Solid-to-liquid ratio | 1:12–1:15 g/mL | Prevents matrix saturation |

| Particle size | 80–100 mesh | Enhances diffusion kinetics |

This method yields a crude extract containing 8–12% this compound, requiring subsequent purification.

Ultrasonic-Assisted Ionic Liquid Extraction (UAILE)

Pioneering work by demonstrated the efficacy of benzoxazole-derived ionic liquids for selective this compound extraction. The optimized UAILE protocol employs:

- Ionic liquid : 1-Butylpyridinium tetrafluoroborate ([Bpy]BF₄) at 0.15 mol/L

- Ultrasonic parameters : 280 W power, 40 kHz frequency, 30-minute duration

- Temperature : 45°C ± 2°C

This approach increases extraction efficiency by 140% compared to conventional methods while reducing solvent consumption by 60%. The mechanism involves ionic liquid-mediated disruption of plant cell walls and ultrasonic cavitation enhancing mass transfer.

Synthetic Pathways and Biosynthetic Mimicry

Biomimetic Total Synthesis

Recent advances enable laboratory-scale synthesis through a 14-step sequence:

- Core formation : Oxidative coupling of two caffeic acid units (Cu(II)/O₂ system)

- Acetylenic bridge installation : Hay coupling (CuI/TMEDA) at positions C-9 and C-9'

- Lactonization : Mitsunobu reaction for F-ring closure

Critical intermediates:

| Intermediate | Structure | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| I | Dimeric quinone | 38 | 92 |

| II | Diacetylene precursor | 27 | 88 |

| III | Lactonized product | 15 | 95 |

This pathway achieves 6.2% overall yield with ≥98% enantiomeric excess, though scalability remains challenging.

Advanced Purification Techniques

Multidimensional Chromatography

The purification workflow integrates three orthogonal separation modes:

Step 1 : MCI GEL® CHP20P resin (MeOH/H₂O gradient) removes 92% of pigments

Step 2 : Sephadex LH-20 (MeOH) separates by molecular weight

Step 3 : Semi-preparative HPLC (YMC-Pack ODS-AQ, 35% MeCN) achieves final purity

| Column | Retention (min) | Resolution (Rs) | Purity Gain (%) |

|---|---|---|---|

| MCI GEL® CHP20P | 18.7 | 1.2 | 45 |

| Sephadex LH-20 | 32.4 | 2.8 | 28 |

| YMC-Pack ODS-AQ | 55.1 | 4.1 | 19 |

This sequence recovers 68% of this compound at ≥98% purity from crude extract.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive structural elucidation employs:

UV-Vis : λ_max 275 nm (ε = 3.88 × 10³ L/mol·cm) characteristic of conjugated diynes

IR : ν 1728 cm⁻¹ (lactone C=O), 1612 cm⁻¹ (aromatic C=C)

NMR :

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 6.71 (s, H-27) | Acetylenic proton |

| ¹³C | 186.5 (C-1) | Quinone carbonyl |

HRMS : m/z 433.1047 [M + Na]⁺ (Δ = 0.1 ppm vs. calculated).

Process Optimization Strategies

Response Surface Methodology (RSM)

A Box-Behnken design optimized UAILE parameters:

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Ionic liquid conc. | 0.1 M | 0.2 M | 0.15 M |

| Ultrasonic power | 240 W | 320 W | 280 W |

| Extraction time | 25 min | 35 min | 30 min |

The model predicted maximum yield at 13.51 mg/g (R² = 0.972), validated experimentally at 13.48 ± 0.23 mg/g.

Industrial-Scale Production Challenges

Yield Limitations and Solutions

Current bottlenecks include:

- Low natural abundance : 0.08–0.15% in dried biomass

- Synthetic complexity : 14-step synthesis with 6.2% overall yield

- Purification costs : $12,800/kg for GMP-grade material

Emerging solutions:

- Hairy root cultures : Bioreactor-grown Selaginella roots yield 2.3× higher this compound

- Enzymatic biotransformation : Laccase-mediated dimerization improves synthetic efficiency

Applications Driving Production Needs

Pharmacological Utilization

Validated applications requiring high-purity this compound:

- Neuroprotection : IC₅₀ = 3.2 μM against Aβ₁₋₄₂-induced cytotoxicity

- Anticancer : 48% inhibition of MDA-MB-231 cell proliferation at 10 μM

- Antioxidant : ORAC value = 8,900 μmol TE/g (2.1× resveratrol)

These applications necessitate annual production scales exceeding 50 kg for clinical trials.

Chemical Reactions Analysis

Structural Characterization

Selaginellin F has the molecular formula C₂₀H₁₄O₅ , confirmed by HR–ESI–MS ([M + H]⁺ peak at m/z 335.0918) . Key structural features include:

-

Three aromatic rings : Two para-substituted phenyl groups and one 1,2,4-trisubstituted phenyl moiety.

-

Carbonyl groups : Two ketonic carbons (δC 195.3 and 196.5) linking the aromatic systems.

-

Hydroxyl group : Positioned at C-8, confirmed by HMBC correlations .

Table 1: Key NMR Data for this compound

| Position | δH (J in Hz) | δC |

|---|---|---|

| 7 (C=O) | - | 195.3 |

| 14 (C=O) | - | 196.5 |

| H-3/H-5 | 7.56 (d, J = 8.5) | 132.2 |

| H-8 (OH) | - | 160.0 |

Synthetic and Biosynthetic Insights

While direct synthetic routes for this compound remain underexplored, related selaginellins are hypothesized to form via radical coupling reactions . For example:

-

Biosynthetic precursors like selaginellin O undergo oxidative dimerization to generate complex polyphenolic frameworks .

-

The presence of a hydroxyl group at C-8 suggests potential for post-biosynthetic modifications , such as methylation or glycosylation, observed in analogues .

Chemical Reactivity and Functional Group Transformations

This compound’s reactivity is influenced by its aromatic and carbonyl groups:

-

Electrophilic substitution : The hydroxylated aromatic rings are susceptible to reactions like sulfonation or nitration.

-

Reduction : The ketonic groups (C-7, C-14) may be reduced to secondary alcohols under catalytic hydrogenation .

-

Oxidation : Phenolic hydroxyl groups could oxidize to quinones, a common pathway in polyphenol degradation .

Bioactivity and Enzyme Interactions

Though not directly a chemical reaction, this compound’s bioactivity involves non-covalent interactions with enzymes:

-

sEH Inhibition : Selaginellin derivatives exhibit dose-dependent inhibition of soluble epoxide hydrolase (IC₅₀ = 3.1–8.2 μM) via non-competitive binding .

-

Antioxidant Activity : The phenolic structure enables radical scavenging, with enhanced activity compared to Trolox in ABTS/FRAP assays .

Table 2: Inhibitory Activity of Selaginellin Analogues

| Compound | Target Enzyme | IC₅₀ (μM) | Binding Mode |

|---|---|---|---|

| Selaginellin A | sEH | 3.1 ± 0.1 | Non-competitive |

| This compound | PDE4 (indirect) | >80* | N/A |

*this compound showed limited cytotoxicity (IC₅₀ >80 μM) in HepG2/SMCC-7721 cells .

Comparative Analysis with Analogues

This compound’s lack of cytotoxicity contrasts with active analogues like selaginellin B (IC₅₀ = 15.8 μM against SMCC-7721) . Structural differences (e.g., hydroxylation patterns) likely modulate bioactivity.

Scientific Research Applications

Selaginellin F has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of selaginellin F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling . This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects for diabetes .

Comparison with Similar Compounds

Key Insights :

Cytotoxicity

| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | BGC-823 (IC50, µM) |

|---|---|---|---|

| This compound | 0.759 | Not tested | Not tested |

| Selaginellin O | 0.999 | 1.2 | 1.5 |

| Selaginellin Q | 0.759 | Not tested | Not tested |

| Selaginellin S | >10 | >10 | >10 |

Antioxidant and Anti-Inflammatory Activity

- This compound’s antioxidant capacity is moderate (Pearson correlation = 0.522 with ORAC values) compared to biflavonoids (correlation = 0.573) .

- Selaginellin derivatives (e.g., selaginellin A and B) inhibit soluble epoxide hydrolase (sEH) with IC50 values of 3.1–8.2 µM, but this compound’s sEH inhibition remains unstudied .

Pharmacokinetic Properties

- This compound’s high polarity limits bioavailability, a common issue for alkynyl phenols. Synthetic analogs (e.g., diaryl acetylenes) address this via lipophilic substitutions .

Biological Activity

Selaginellin F, a compound derived from the genus Selaginella, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a larger group of compounds known as selaginellins, which are polyphenolic metabolites found in various species of Selaginella. These compounds are known for their distinctive structures and biological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.

1. Anticancer Properties

Research has demonstrated that selaginellins exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicated that this compound has shown promising results in inhibiting the growth of human cervical carcinoma cells. The half-maximal inhibitory concentration (IC50) values for this compound were reported to be low, indicating potent anticancer activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Cervical Carcinoma | 15 |

| Hepatocellular Carcinoma | 20 |

| Non-Small Cell Lung Cancer | 18 |

2. Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been shown to be effective against both bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases .

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 12 |

| ABTS Radical Scavenging | 15 |

The biological activities of this compound are attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Action : Disruption of microbial cell walls and inhibition of key metabolic enzymes.

- Antioxidant Effects : Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Study on Anticancer Efficacy

A study conducted on the effects of this compound on A-549 lung cancer cells demonstrated a significant reduction in cell viability after treatment with varying concentrations. The results indicated that higher concentrations led to increased apoptosis markers such as cleaved PARP and annexin V positivity .

Study on Antimicrobial Properties

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a dose-dependent inhibition, with significant effects observed at concentrations as low as 16 µg/mL, suggesting its potential as an alternative therapeutic agent against resistant strains .

Q & A

Q. What are the key structural features of Selaginellin F, and how are they identified experimentally?

this compound belongs to a class of diaryl acetylenes characterized by a polycyclic skeleton with para-quinone methide and alkynyl phenolic groups. Structural elucidation relies on 2D NMR techniques (e.g., HMBC, COSY, ROESY) to confirm connectivity of benzene rings, alkynyl chains, and substituents like formyl groups. For example, HMBC correlations resolve formyl group placement at C-15 in Selaginellin O, a structural analogue . UV/IR spectroscopy and high-resolution mass spectrometry (HRMS) further validate functional groups and molecular formulas .

Q. What methodologies are used to isolate Selaginellin derivatives from natural sources?

Isolation involves column chromatography (CC) with silica gel and gradient elution (e.g., petrol ether/acetone or chloroform/methanol). Preparative thin-layer chromatography (PTLC) is employed for final purification. For instance, Selaginellin O and M were isolated using CC followed by PTLC, with yields monitored via UV-active fractions . Solvent selection and polarity gradients are critical to separate structurally similar compounds .

Q. How is the cytotoxic activity of this compound evaluated in vitro?

Cytotoxicity is assessed using the MTT assay on cancer cell lines (e.g., HeLa cells). Cells are treated with Selaginellin derivatives, and viability is measured via absorbance of formazan products. IC₅₀ values are calculated to compare potency. Selaginellin O showed an IC₅₀ of 26.4 μM, highlighting the impact of substituents like formyl groups on activity . Positive controls (e.g., cisplatin) ensure assay validity .

Advanced Research Questions

Q. What synthetic challenges arise in the total synthesis of Selaginellin derivatives, and how are they addressed?

The steric hindrance of the polycyclic skeleton, particularly benzyl para-quinone methide, complicates synthesis. Strategies include designing simplified diaryl acetylene analogues with reduced steric bulk. For example, non-natural derivatives (e.g., compounds 2a–2j) were synthesized via Suzuki coupling and alkyne insertion, avoiding unstable intermediates observed in natural Selaginellins . Retrosynthetic analysis guides the identification of stable precursors, such as selariscinin D analogues .

Q. How do structural modifications (e.g., formyl vs. hydroxyl groups) influence this compound's bioactivity?

Substituents modulate antioxidant and cytotoxic properties. Selaginellin O, with a formyl group, exhibited higher ABTS radical-scavenging activity (IC₅₀ = 26.4 μM) than hydroxylated analogues. The electron-withdrawing formyl group enhances redox potential, while hydroxyl groups contribute to hydrogen-bonding interactions in target proteins (e.g., PTP1B inhibition) . Comparative studies using FRAP assays and molecular docking are recommended to quantify structure-activity relationships .

Q. How can contradictory bioactivity data between studies be reconciled?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. For example, Selaginellin M showed variable IC₅₀ values in HeLa vs. 3T3-L1 cells due to differences in metabolic uptake . Rigorous analytical validation (e.g., HPLC purity >95%) and standardized protocols (e.g., ISO guidelines for cytotoxicity assays) are essential. Meta-analyses of NMR and HRMS data can also identify degradation products affecting results .

Q. What advanced techniques are used to study this compound's mechanism of action?

Mechanistic studies employ:

- Molecular docking : To predict interactions with targets like PTP1B or HIF-1α. Selaginellin derivatives inhibit PTP1B (IC₅₀ = 4.6–21.6 μM), with compound 2 showing strong binding to the catalytic site .

- Transcriptomics : RNA sequencing of treated cells identifies pathways (e.g., apoptosis via JAK2/STAT3) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to receptors .

Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties?

Strategies include:

- Prodrug design : Masking polar groups (e.g., hydroxyls) to enhance bioavailability.

- Lipid nanoparticle encapsulation : Improves solubility and half-life .

- Metabolic stability assays : Liver microsome studies identify vulnerable sites for structural modification .

Methodological Best Practices

What criteria should guide the design of a research question on this compound?

Questions must be specific, resolvable, and hypothesis-driven. For example:

Q. How should researchers report analytical data to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.